2-(1H-indol-1-yl)-1-[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]ethan-1-one
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Overview
Description
2-(1H-indol-1-yl)-1-[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]ethan-1-one, also known as MP-10, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. MP-10 belongs to the class of indole-based compounds and has been studied for its pharmacological properties.
Mechanism of Action
The mechanism of action of 2-(1H-indol-1-yl)-1-[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]ethan-1-one is not fully understood, but it is believed to act through the modulation of various signaling pathways in cells. It has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 and to modulate the expression of various genes involved in inflammation and cell proliferation.
Biochemical and physiological effects:
2-(1H-indol-1-yl)-1-[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]ethan-1-one has been shown to have various biochemical and physiological effects in cells and animal models. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect neurons from damage. Additionally, 2-(1H-indol-1-yl)-1-[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]ethan-1-one has been shown to modulate the activity of various enzymes and signaling pathways involved in cell proliferation and inflammation.
Advantages and Limitations for Lab Experiments
One advantage of 2-(1H-indol-1-yl)-1-[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]ethan-1-one is its potential use as a research tool for studying various cellular processes and diseases. It has been shown to exhibit pharmacological properties that make it a promising candidate for further research. However, one limitation of 2-(1H-indol-1-yl)-1-[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]ethan-1-one is its limited availability and the need for specialized equipment and expertise to synthesize and purify the compound.
Future Directions
There are many potential future directions for the research of 2-(1H-indol-1-yl)-1-[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]ethan-1-one. One direction could be to study its potential use in combination with other therapeutic agents for the treatment of cancer and other diseases. Additionally, further research could be done to elucidate the mechanism of action of 2-(1H-indol-1-yl)-1-[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]ethan-1-one and to identify its molecular targets in cells. Finally, future research could focus on the optimization of the synthesis and purification methods for 2-(1H-indol-1-yl)-1-[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]ethan-1-one to increase its availability for research purposes.
Synthesis Methods
2-(1H-indol-1-yl)-1-[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]ethan-1-one can be synthesized through a multi-step process involving the reaction of indole-3-carboxaldehyde with 3-(1-methyl-1H-pyrazol-4-yl)piperidine, followed by the addition of ethyl acetoacetate and subsequent cyclization. The final product is obtained through purification and characterization using various analytical techniques.
Scientific Research Applications
2-(1H-indol-1-yl)-1-[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]ethan-1-one has been studied for its potential use as a therapeutic agent in the treatment of various diseases such as cancer, neurological disorders, and inflammation. It has been shown to exhibit anti-proliferative effects on cancer cells and to have neuroprotective properties in animal models of neurodegenerative diseases. Additionally, 2-(1H-indol-1-yl)-1-[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]ethan-1-one has been studied for its anti-inflammatory effects and its potential use in the treatment of autoimmune diseases.
properties
IUPAC Name |
2-indol-1-yl-1-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O/c1-21-12-17(11-20-21)16-6-4-9-23(13-16)19(24)14-22-10-8-15-5-2-3-7-18(15)22/h2-3,5,7-8,10-12,16H,4,6,9,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHVIFZJBFGWKSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CCCN(C2)C(=O)CN3C=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-indol-1-yl)-1-[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]ethan-1-one |
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